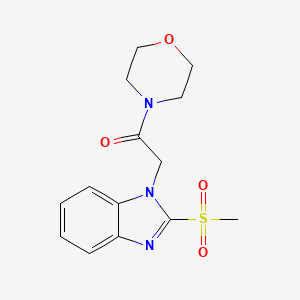
2-(2-Methylsulfonylbenzimidazol-1-yl)-1-morpholin-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-Methylsulfonylbenzimidazol-1-yl)-1-morpholin-4-ylethanone” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole and morpholine rings, along with a methylsulfonyl group attached to the benzimidazole ring .Chemical Reactions Analysis
Benzimidazoles are known to participate in various chemical reactions, often acting as a base due to the nitrogen atoms in the imidazole ring . Morpholines can act as bases and nucleophiles in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzimidazole and morpholine rings could influence its solubility, boiling point, and melting point .Scientific Research Applications
Anticancer Properties
2-(2-Methylsulfonylbenzimidazol-1-yl)-1-morpholin-4-ylethanone: exhibits promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Its mechanism of action involves targeting specific signaling pathways related to cancer progression .
Anti-Inflammatory Activity
This compound demonstrates anti-inflammatory effects by modulating inflammatory mediators such as cytokines and prostaglandins. It may be useful in conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
Antimicrobial Applications
Studies have explored the antimicrobial potential of 2-(2-Methylsulfonylbenzimidazol-1-yl)-1-morpholin-4-ylethanone . It exhibits inhibitory activity against bacteria, fungi, and some parasites. Researchers are investigating its use as a novel antimicrobial agent .
Neuroprotective Effects
The compound has shown neuroprotective properties in preclinical models. It may help mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Researchers are studying its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cardiovascular Applications
Preliminary research suggests that this compound may have cardiovascular benefits. It could protect against oxidative damage, improve endothelial function, and regulate blood pressure. Further studies are needed to validate its cardioprotective effects .
Chemical Biology and Drug Design
Researchers have used 2-(2-Methylsulfonylbenzimidazol-1-yl)-1-morpholin-4-ylethanone as a scaffold for designing novel drug candidates. Its unique structure allows modifications to enhance selectivity and potency for specific targets .
Photodynamic Therapy (PDT)
The compound’s photophysical properties make it suitable for PDT—an emerging cancer treatment. When activated by light, it generates reactive oxygen species that selectively destroy cancer cells. PDT using this compound holds promise for localized tumor therapy .
Biochemical Assays and Probes
Scientists utilize this compound as a biochemical probe in various assays. Its interaction with specific proteins or enzymes provides insights into cellular processes. Researchers can use it to study protein–ligand interactions and enzymatic activities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-methylsulfonylbenzimidazol-1-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-22(19,20)14-15-11-4-2-3-5-12(11)17(14)10-13(18)16-6-8-21-9-7-16/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHYVHKBWZKIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylsulfonylbenzimidazol-1-yl)-1-morpholin-4-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

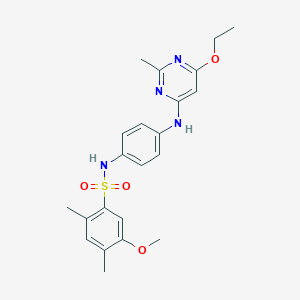
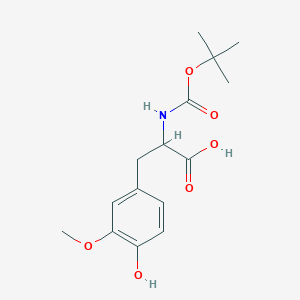
![1,7-dimethyl-3-(2-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629955.png)
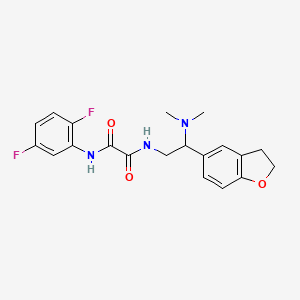

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2629961.png)

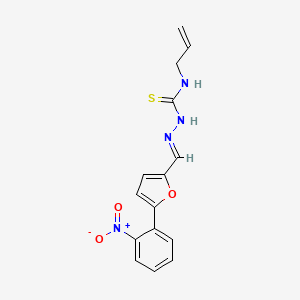

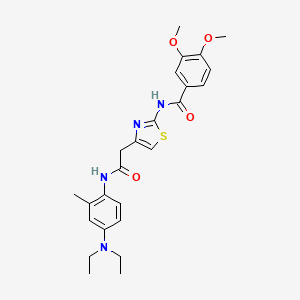
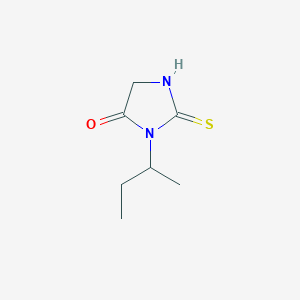
![3-amino-N-(furan-2-ylmethyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2629971.png)
![1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2629972.png)
![N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide](/img/structure/B2629973.png)